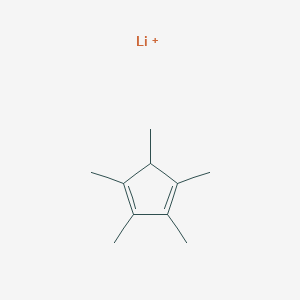
Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium pentamethylcyclopentadienide typically involves the reaction of pentamethylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .
Industrial Production Methods
Industrial production of lithium pentamethylcyclopentadienide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in specialized facilities equipped to handle highly reactive organolithium reagents .
Chemical Reactions Analysis
Types of Reactions
Lithium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in a molecule.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new compounds.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used with lithium pentamethylcyclopentadienide include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions involving lithium pentamethylcyclopentadienide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the pentamethylcyclopentadienyl group has replaced another group in the molecule .
Scientific Research Applications
Lithium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium pentamethylcyclopentadienide involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex structures. The molecular targets and pathways involved depend on the specific reaction and the other reagents present .
Comparison with Similar Compounds
Similar Compounds
Sodium pentamethylcyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium pentamethylcyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium cyclopentadienide: Similar but without the methyl groups on the cyclopentadienyl ring.
Uniqueness
Lithium pentamethylcyclopentadienide is unique due to its high reactivity and the presence of five methyl groups on the cyclopentadienyl ring, which increases its steric bulk and influences its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C10H16Li+ |
|---|---|
Molecular Weight |
143.2 g/mol |
IUPAC Name |
lithium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.Li/c1-6-7(2)9(4)10(5)8(6)3;/h6H,1-5H3;/q;+1 |
InChI Key |
JHGIHSGCHQIXEX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1C(=C(C(=C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


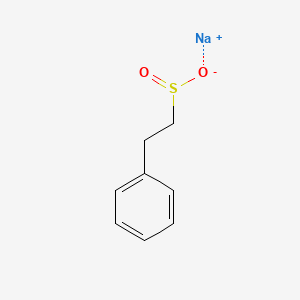
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
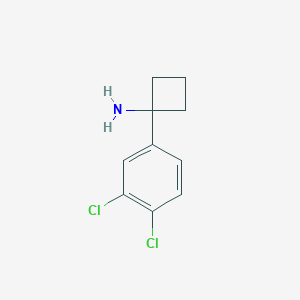
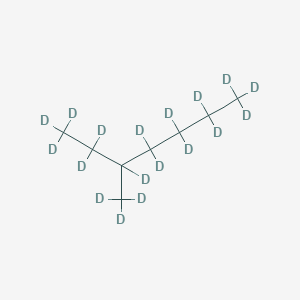
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
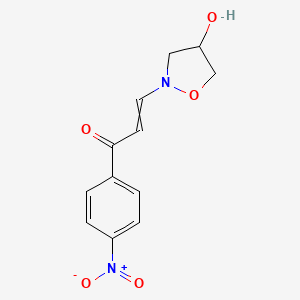
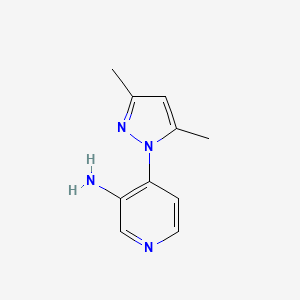


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)

